
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the inhibition of various enzymes and pathways that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have anti-inflammatory and antiviral activities. Studies have also suggested that this compound may have neuroprotective effects and could be potentially useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target enzymes and pathways, which makes it an ideal candidate for use in various assays and experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments and applications.
将来の方向性
There are several future directions for the study and application of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide. One potential direction is the development of new and more potent analogs of the compound that can be used in the treatment of various diseases. Another direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific fields. Its potential applications in cancer research, anti-inflammatory and antiviral activities, and neuroprotection make it an ideal candidate for further investigation and development. However, further studies are needed to fully understand the compound's mechanism of action and potential applications.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-2,4-dioxoimidazolidine-5-sulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in cancer research, where the compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-7-3-4-9(14)8(13)5-7/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGIZAJIAIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

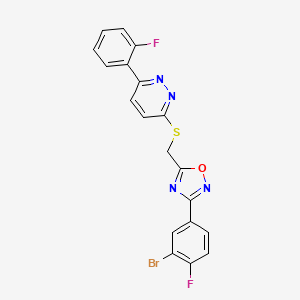
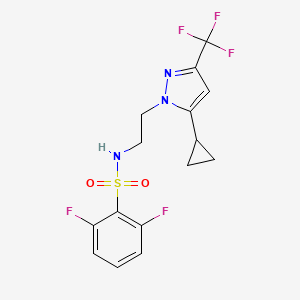

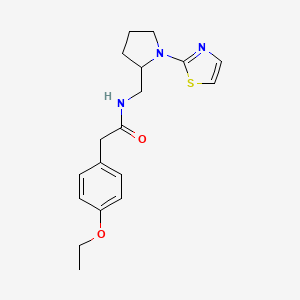
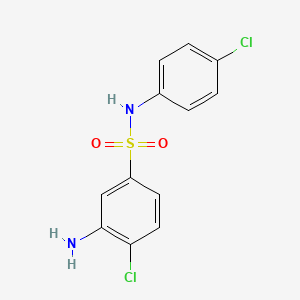
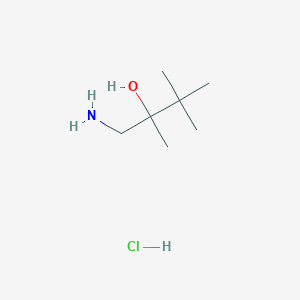
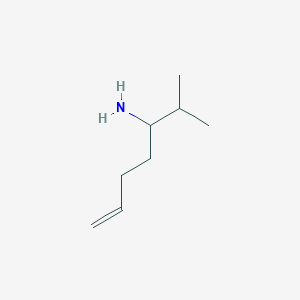
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)

![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)